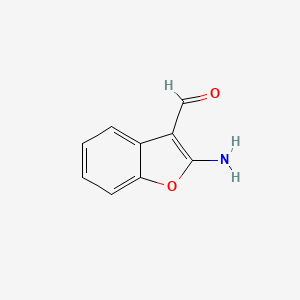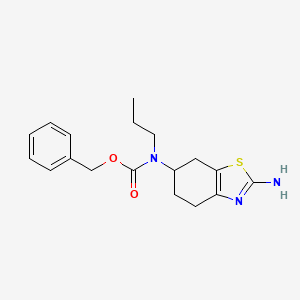
N-Carbobenzyloxy Pramipexole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carbobenzyloxy Pramipexole is a derivative of Pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of Pramipexole. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen site during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy Pramipexole typically involves the protection of the amine group in Pramipexole. The process begins with the reaction of Pramipexole with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反应分析
Types of Reactions: N-Carbobenzyloxy Pramipexole undergoes several types of chemical reactions, including:
Hydrogenation: The carbobenzyloxy group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, and an alcoholic solvent such as ethanol or methanol.
Enzymatic Deprotection: Specific deprotectase enzymes, mild aqueous conditions.
Major Products:
Pramipexole: The primary product obtained after the removal of the carbobenzyloxy group.
Benzyl Alcohol: A byproduct formed during the deprotection process.
科学研究应用
N-Carbobenzyloxy Pramipexole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Pramipexole derivatives for studying structure-activity relationships.
Biology: Employed in biochemical studies to investigate the role of dopamine receptors in neurological disorders.
Medicine: Utilized in the development of new therapeutic agents for Parkinson’s disease and other dopamine-related conditions.
Industry: Applied in the production of pharmaceutical compounds where selective protection and deprotection of functional groups are required
作用机制
The mechanism of action of N-Carbobenzyloxy Pramipexole is primarily related to its parent compound, Pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2, D3, and D4 receptors in the brain. By stimulating these receptors, Pramipexole helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome. The carbobenzyloxy group serves as a protective moiety during synthesis and does not significantly alter the pharmacological activity of Pramipexole .
相似化合物的比较
Pramipexole: The parent compound, used for treating Parkinson’s disease and Restless Legs Syndrome.
Dexpramipexole: An enantiomer of Pramipexole, investigated for its potential in treating amyotrophic lateral sclerosis (ALS).
Ropinirole: Another non-ergot dopamine agonist used for similar therapeutic purposes.
Uniqueness: N-Carbobenzyloxy Pramipexole is unique due to the presence of the carbobenzyloxy protecting group, which allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of various Pramipexole derivatives and other related compounds .
属性
IUPAC Name |
benzyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-N-propylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-10-21(18(22)23-12-13-6-4-3-5-7-13)14-8-9-15-16(11-14)24-17(19)20-15/h3-7,14H,2,8-12H2,1H3,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZLZWSJOFMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=C(C1)SC(=N2)N)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/new.no-structure.jpg)
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
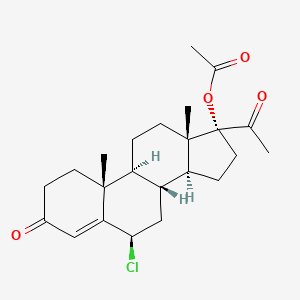
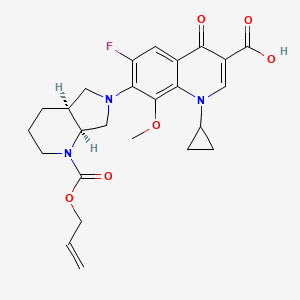
![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
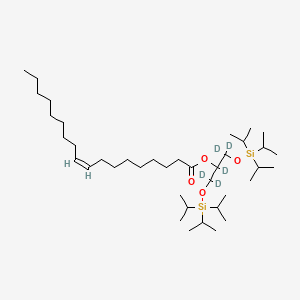
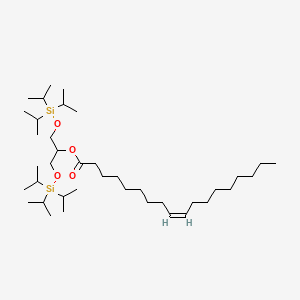
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)
